4-(Azepan-1-ylsulfonyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Azepan-1-ylsulfonyl)aniline involves intricate chemical reactions and methodologies. For instance, one-pot synthesis methods have been developed for related compounds, showing the importance of catalysts and the unique roles of aniline derivatives in chemical reactions. For example, a study demonstrates the efficient synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines, highlighting the critical role of gold catalysts or the absence thereof in the process (Cui et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of related aniline derivatives reveal significant insights. For example, crystal structure analysis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline demonstrates the coplanar nature of its molecular structure and the presence of strong N-H···O hydrogen bonds, contributing to its stability and interactions (Krishnan et al., 2021).
Chemical Reactions and Properties
Aniline derivatives participate in a wide range of chemical reactions, offering pathways to synthesize various complex molecules. For example, the molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers illustrates a method to produce 1,2,3,4-tetrahydroquinoline derivatives, which could be relevant for synthesizing compounds related to 4-(Azepan-1-ylsulfonyl)aniline (Lin et al., 2006).
Scientific Research Applications
Pharmacological Significance of Azepane-based Motifs
Azepane-based compounds exhibit a diverse array of pharmacological properties due to their structural diversity. These properties have paved the way for the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. Research focuses on developing azepane-containing analogs that are less toxic, cost-effective, and highly active. Therapeutic applications include anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more, with a focus on the structure-activity relationship (SAR) and molecular docking studies for future drug discovery (Gao-Feng Zha et al., 2019).
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives, including potentially 4-(Azepan-1-ylsulfonyl)aniline, have been explored for their role in chemical fixation of CO2, presenting a novel methodology for synthesizing functionalized azole compounds. This process aligns with the sustainable use of CO2 as a resource for creating value-added chemicals, highlighting the relevance of aniline derivatives in environmental chemistry and offering a pathway for the synthesis of biologically active azole derivatives (E. Vessally et al., 2017).
Synthesis and Biological Properties of 2-(Azolyl)anilines
The review of the synthesis, cyclocondensations, and biological properties of 2-(azolyl)anilines, closely related to 4-(Azepan-1-ylsulfonyl)aniline, showcases their efficiency as 1,5-nucleophiles in cyclocondensation reactions. These compounds and their derivatives are noted for their biological activity, indicating the potential for 4-(Azepan-1-ylsulfonyl)aniline to be utilized in similar biological applications (O. Antypenko et al., 2017).
Development of Azepane-based Drugs
The exploration of seven-membered heterocyclic compounds like azepine, azepane, and azepinone underscores their pharmacological and therapeutic implications. This research provides a comprehensive overview of the synthesis, reactions, and biological properties of these compounds, suggesting that azepane derivatives, such as 4-(Azepan-1-ylsulfonyl)aniline, have considerable scope for further investigation and application in pharmaceutical development (Manvinder Kaur et al., 2021).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOBXPSQPZHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340728 | |
Record name | 4-(azepan-1-ylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylsulfonyl)aniline | |
CAS RN |
109286-01-3 | |
Record name | 4-(azepan-1-ylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.